molecular formula C14H16Cl3NO4 B14015992 4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid CAS No. 7501-75-9

4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid

Cat. No.: B14015992
CAS No.: 7501-75-9
M. Wt: 368.6 g/mol
InChI Key: NZNMMBDYSLJQOG-UHFFFAOYSA-N
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Description

4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid is a synthetic organic compound characterized by the presence of a trichlorophenoxy group and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid typically involves the reaction of 2,4,6-trichlorophenoxyacetic acid with 4-methyl-2-aminopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanoic acid: A branched-chain amino acid with similar structural features.

    2,4,6-Trichlorophenoxyacetic acid: A herbicide with a similar phenoxy group.

    4-Methyl-2-aminopentanoic acid: A precursor in the synthesis of the compound.

Uniqueness

4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid is unique due to the combination of the trichlorophenoxy group and the methylpentanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

7501-75-9

Molecular Formula

C14H16Cl3NO4

Molecular Weight

368.6 g/mol

IUPAC Name

4-methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C14H16Cl3NO4/c1-7(2)3-11(14(20)21)18-12(19)6-22-13-9(16)4-8(15)5-10(13)17/h4-5,7,11H,3,6H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

NZNMMBDYSLJQOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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